4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
The compound 4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a benzamide moiety and a thiazolidin-4-one core substituted with a (3-ethoxy-4-hydroxyphenyl)methylidene group. Its structure features two ethoxy groups at the 3- and 4-positions of the aromatic ring, a sulfanylidene (C=S) group at position 2, and a ketone at position 4 of the thiazolidinone ring . This compound is synthesized via carbodiimide-mediated coupling reactions, as reported for analogous thiazolidinone derivatives, where activated carboxylic acids react with amines in the presence of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Properties
IUPAC Name |
4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-27-15-8-6-14(7-9-15)19(25)22-23-20(26)18(30-21(23)29)12-13-5-10-16(24)17(11-13)28-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,25)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILICEWFXFLSLM-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OCC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of ongoing research.
Chemical Structure
The molecular formula for this compound is , and its IUPAC name is as follows:
The biological activity of thiazolidinone derivatives often involves their ability to interact with enzymes or receptors in the target cells. The proposed mechanisms include:
- Enzyme Inhibition : Compounds like 4-ethoxy-N-(...) may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity : The presence of hydroxyl groups can contribute to antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Thiazolidinones have been shown to exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-ethoxy-N-(...) have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Ethoxy-N-(...) | Staphylococcus aureus | 12 µg/mL |
| 4-Ethoxy-N-(...) | Escherichia coli | 15 µg/mL |
The above table summarizes findings from various studies indicating the effectiveness of similar thiazolidinones against common bacterial pathogens.
Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies have reported that certain derivatives demonstrate significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Case Studies
Several case studies have highlighted the potential of thiazolidinone derivatives in therapeutic applications:
- Case Study on Antitubercular Activity : A series of thiazolidinone hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values below 0.1 µg/mL, indicating strong efficacy against this pathogen .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thiazolidinones on different cancer cell lines, several derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally similar compounds:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., ethoxy in the target compound) increase lipophilicity and may improve membrane permeability compared to methoxy or hydroxy analogs .
- Stereochemistry : The E-configuration in the target compound stabilizes conjugation across the methylidene bridge, whereas Z-isomers (e.g., ) may exhibit distinct steric interactions.
- Bioactivity Correlations : While explicit data are absent, compounds with hydroxy/methoxy substitutions (e.g., ) are often associated with antioxidant or anti-inflammatory activity, whereas chloro/nitro derivatives (e.g., ) may target enzymatic pathways.
Example :
- The target compound’s synthesis likely parallels that of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (), where reductive amination and Suzuki-Miyaura coupling are employed to introduce substituents . Yields for such reactions range from 69% to 93%, depending on steric and electronic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
